molecular formula C9H8N2O B155091 1H-Indole-4-carboxamide CAS No. 1670-86-6

1H-Indole-4-carboxamide

Cat. No. B155091
CAS RN: 1670-86-6
M. Wt: 160.17 g/mol
InChI Key: ACRGIRLCXXEJCS-UHFFFAOYSA-N
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Description

1H-Indole-4-carboxamide is a chemical compound that belongs to the indole family, which is a group of compounds known for their presence in natural products and biological systems. Indoles are characterized by a fused two-ring structure, consisting of a benzene ring fused to a pyrrole ring. The indole core is a common scaffold in many pharmaceuticals and is often modified to enhance biological activity or to create new therapeutic agents.

Synthesis Analysis

The synthesis of indole derivatives, including 1H-indole-4-carboxamide, can be achieved through various methods. For instance, a base-controlled synthesis of 2-substituted 1H-indole-3-carboxamides has been developed using PdCl(2)-catalyzed cyclization of o-alkynyltrifluoroacetanilides followed by isocyanide insertion, which proceeds smoothly at ambient temperature . Additionally, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids has been reported, which is mild and efficient toward diverse product formation . Another method involves a one-pot multicomponent synthesis of heteroarylogous 1H-indole-3-carboxamidines starting from readily available N-alkyl-N-(1H-indol-2-ylmethyl)amines, isocyanides, and carbonyl compounds, exploiting the ability of the indole nucleus to interrupt the classical Ugi reaction .

Molecular Structure Analysis

The molecular structure of indole derivatives can be determined using techniques such as single crystal X-ray diffraction. For example, the crystal structure of N-methyl-1H-indole-2-carboxamide has been described as consisting of an indole group with a N-methylcarboxamide group linked at C2, and the structure is essentially planar . The knowledge of the crystal structure allows for a complete assignment of the 1H and 13C-NMR spectra.

Chemical Reactions Analysis

Indole derivatives are versatile in chemical reactions. 1H-Indole-3-carboxaldehyde and its derivatives are key intermediates for the preparation of biologically active compounds and indole alkaloids. They are important precursors for the synthesis of diverse heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions . Indole-N-carboxylic acids and derived indole-N-carboxamides are intriguing compounds widely used in organic synthesis, especially in multicomponent reactions and C-H functionalization of indoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the planarity of the N-methyl-1H-indole-2-carboxamide contributes to the formation of N-H ------ O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings in the crystal packing . The electronic properties of indole derivatives can be studied through frontier molecular orbitals analysis, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the electronic charge transfer within the molecule . Additionally, energy frameworks and atom in molecule (AIM) calculations can be performed to investigate the stability of the compound and validate different intramolecular interactions .

Scientific Research Applications

Application as Poly (ADP-ribose) Polymerase-1 Inhibitors

  • Scientific Field : Biochemistry and Pharmacology .
  • Summary of the Application : 1H-Indole-4-carboxamide derivatives have been designed and synthesized as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair .
  • Methods of Application : Two new series of 1H-indole-4-carboxamide derivatives were synthesized and evaluated for their PARP-1 enzyme and cellular inhibitory activity .
  • Results or Outcomes : The compound LX15 was identified with superior potency against both the PARP-1 (IC50 = 13 nM) and BRCA1 deficient cells (CC50 = 0.98 μM). LX15 also displayed excellent selectivity between the BRCA1 deficient cells and wild type MCF-7 cells (CC50 = 0.98 μM vs. CC50 = 22 μM) .

Application in Anticancer Research

  • Scientific Field : Oncology .
  • Summary of the Application : Indole derivatives, including 1H-Indole-4-carboxamide, have shown promising anticancer potential through multiple mechanisms of action .
  • Methods of Application : Various indole derivatives have been synthesized and tested for their anticancer properties through different mechanisms, such as aromatase inhibition, tubulin inhibition, microtubule inhibition, targeting estrogen receptor, DNA-binding mechanism, induction of apoptosis, inhibition of PI3K/AkT/NFkB/mTOR, and HDAC inhibitors .
  • Results or Outcomes : The specific results or outcomes for 1H-Indole-4-carboxamide in this context are not provided in the source .

Application in Preparation of Potential Fructose Bisphosphatase Inhibitors

  • Scientific Field : Biochemistry .
  • Summary of the Application : 1H-Indole-4-carboxamide has been used for the preparation of potential fructose bisphosphatase inhibitors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

The safety information for 1H-Indole-4-carboxamide includes several hazard statements such as H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

All results indicated that LX15 could be a promising drug candidate for further study . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

1H-indole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-9(12)7-2-1-3-8-6(7)4-5-11-8/h1-5,11H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRGIRLCXXEJCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80344171
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-4-carboxamide

CAS RN

1670-86-6
Record name 1H-Indole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80344171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
Z Xie, Y Chen, P Xu, Y Zhou, Q Zhao, H Jiao, Z Li - RSC advances, 2016 - pubs.rsc.org
Two new series of 1H-indole-4-carboxamide derivatives were designed and synthesized as potent PARP-1 inhibitors. These compounds were further evaluated for PARP-1 enzyme …
Number of citations: 3 pubs.rsc.org
MDJ Libardo, CJ Duncombe, SR Green, PG Wyatt… - Cell Chemical …, 2021 - cell.com
Tryptophan biosynthesis represents an important potential drug target for new anti-TB drugs. We identified a series of indole-4-carboxamides with potent antitubercular activity. In vitro, …
Number of citations: 7 www.cell.com
M Kurokawa, T Watanabe, T Ishikawa - Helvetica chimica acta, 2007 - Wiley Online Library
Vilsmeier–Haack‐type cyclization of 1H‐indole‐4‐propanoic acid derivatives was examined as model construction for the A–B–C ring system of lysergic acid (1). Smooth cyclization …
Number of citations: 11 onlinelibrary.wiley.com
WK Tang, T Odzorig, W Jin, D Xia - Molecular pharmacology, 2019 - ASPET
… This concept was nearly realized recently when a potent p97 inhibitor, 1-[4-(benzylamino)-5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl]-2-methyl-1H-indole-4-carboxamide (CB-5083), was …
Number of citations: 65 molpharm.aspetjournals.org
G Gogisetti, TR Allaka, U Kanna, S Basireddy… - Russian Journal of …, 2023 - Springer
… 2-yl)methyl)-1H-indole-4-carboxamide (IV) was synthesized by … -2-yl)methyl)-1H-indole-4-carboxamide (IV) in t-BuOH : H 2 O (… -2-yl)methyl)-1H-indole-4-carboxamide (IV) was added to …
Number of citations: 0 link.springer.com
AK Ghosh, J Raghavaiah, D Shahabi… - Journal of medicinal …, 2021 - ACS Publications
Here, we report the synthesis, structure–activity relationship studies, enzyme inhibition, antiviral activity, and X-ray crystallographic studies of 5-chloropyridinyl indole carboxylate …
Number of citations: 56 pubs.acs.org
SN Mistry, J Shonberg, CJ Draper-Joyce… - Journal of Medicinal …, 2015 - ACS Publications
Recently, we have demonstrated that N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652) (1) adopts a bitopic pose at one …
Number of citations: 50 pubs.acs.org
X Wang, E Bai, H Zhou, S Sha, H Miao, Y Qin… - Bioorganic & Medicinal …, 2019 - Elsevier
Valosine containing protein (VCP/p97) is a member of the AAA ATPase family involved in several essential cellular functions and plays an important role in the ubiquitin-mediated …
Number of citations: 11 www.sciencedirect.com
SR Ashok, MK Shivananda, A Manikandan… - Bioorganic …, 2019 - Elsevier
Efforts were taken to synthesis and characterize 2-amino-1-methyl-1H-imidazole-4(5H)-one derivatives (4a-u) through a four-step reaction. The achieved compounds in remarkable …
Number of citations: 8 www.sciencedirect.com
HJ Zhou, J Wang, B Yao, S Wong, S Djakovic, B Kumar… - 2015 - ACS Publications
The AAA-ATPase p97 plays vital roles in mechanisms of protein homeostasis, including ubiquitin–proteasome system (UPS) mediated protein degradation, endoplasmic reticulum-…
Number of citations: 178 pubs.acs.org

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